molecular formula C22H30N2O5S B4816730 (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4816730
M. Wt: 434.6 g/mol
InChI Key: BUTFPNQKAAKRQS-UHFFFAOYSA-N
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Description

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and various functional groups such as tert-butyl, phenoxy, and ethylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the furan ring with the desired substituents, followed by the introduction of the piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-5-30(26,27)24-14-12-23(13-15-24)21(25)20-11-10-19(29-20)16-28-18-8-6-17(7-9-18)22(2,3)4/h6-11H,5,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTFPNQKAAKRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
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(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE

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